molecular formula C17H30ClN B089763 DODECYLPYRIDINIUM CHLORIDE CAS No. 104-74-5

DODECYLPYRIDINIUM CHLORIDE

Cat. No.: B089763
CAS No.: 104-74-5
M. Wt: 283.9 g/mol
InChI Key: GKQHIYSTBXDYNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DODECYLPYRIDINIUM CHLORIDE is an organic compound with the chemical formula C17H30ClN. It is a cationic surfactant known for its ability to form micelles in aqueous solutions. This compound is widely used in various industrial and scientific applications due to its unique properties, including its ability to reduce surface tension and its antimicrobial activity .

Scientific Research Applications

1-Dodecylpyridinium

Safety and Hazards

1-Dodecylpyridinium chloride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also considered a flammable material .

Mechanism of Action

Target of Action

1-Dodecylpyridinium chloride is a cationic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Action Environment

The action of 1-Dodecylpyridinium chloride can be influenced by environmental factors such as pH and ionic strength, which can affect the charge and solubility of the compound. Furthermore, the presence of other surfactants or compounds can influence its action, as they can compete for the same targets or interact with 1-Dodecylpyridinium chloride itself .

Biochemical Analysis

Biochemical Properties

1-Dodecylpyridinium chloride has properties such as molar conductivity, surface tension, and surface adsorption parameters

Cellular Effects

It has been reported that it exhibits high toxicity to Moina macrocopa, a species of water flea .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1-Dodecylpyridinium chloride in laboratory settings. It has been reported that 1-Dodecylpyridinium chloride has excellent resistance to leaching from protective coatings into water .

Dosage Effects in Animal Models

The effects of different dosages of 1-Dodecylpyridinium chloride in animal models have not been extensively studied. It has been reported that 1-Dodecylpyridinium chloride exhibits high toxicity to Moina macrocopa .

Preparation Methods

DODECYLPYRIDINIUM CHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from ethanol . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

DODECYLPYRIDINIUM CHLORIDE undergoes various chemical reactions, including:

Properties

IUPAC Name

1-dodecylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQHIYSTBXDYNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-73-4 (Parent), 15416-74-7 (Parent)
Record name 1-Dodecylpyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7051476
Record name 1-Dodecylpyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-74-5
Record name Dodecylpyridinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dodecylpyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecylpyridinium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Dodecylpyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-dodecylpyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURYLPYRIDINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJM5A6A3YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The corresponding compounds of pyridine or substituted pyridine, as six-member heterocycle, can be prepared from the corresponding alkyl bromides or iodides in methanol at 35° C. and pyridine or substituted pyridines with a yield of 70%. The corresponding molar amounts of the alkyl bromide, almost all of which are available commercially but which must be subsequently preparatively purified by high-pressure liquid chromatography (HPLC), are firstly dissolved in methanol (10 times excess volume with respect to pyridine) and under nitrogen the stoichiometric amount of pyridine, also dissolved in methanol, added dropwise whilst stirring. Heating is carried out for 6 hours under reflux whilst stirring at 70° C. so that the reaction yield is almost quantitative. Thus, for example, the yield of hexadecyl-4-hydroxypyridinium chloride or bromide in methanol as solvent is 95%, with ethanol 80% and in ether/ethanol only 40%. Dodecylpyridinium chloride is obtained with a yield of almost 70%. 3,5-dihydroxydodecylpyridinium bromide is formed quantitatively in accordance with the above procedure from dodecyl bromide and 3,5-dihydroxypyridine in boiling chloroform after 4 hours (melting point 180° C.).
Name
hexadecyl-4-hydroxypyridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ether ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
substituted pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkyl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
iodides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
substituted pyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DODECYLPYRIDINIUM CHLORIDE
Reactant of Route 2
Reactant of Route 2
DODECYLPYRIDINIUM CHLORIDE
Reactant of Route 3
Reactant of Route 3
DODECYLPYRIDINIUM CHLORIDE
Reactant of Route 4
DODECYLPYRIDINIUM CHLORIDE
Reactant of Route 5
DODECYLPYRIDINIUM CHLORIDE
Reactant of Route 6
DODECYLPYRIDINIUM CHLORIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.